N-(2-fluorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a pyrimidinone core substituted at position 5 with a 4-methoxybenzenesulfonyl group and at position 2 with a sulfanyl-linked acetamide moiety. The acetamide nitrogen is bonded to a 2-fluorophenyl group, introducing electronic and steric effects that influence its physicochemical and biological properties. The sulfonyl and fluorophenyl groups enhance metabolic stability and binding affinity, making it a candidate for therapeutic applications .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[5-(4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O5S2/c1-28-12-6-8-13(9-7-12)30(26,27)16-10-21-19(23-18(16)25)29-11-17(24)22-15-5-3-2-4-14(15)20/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNGZNDGYDHRNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H16FN3O5S, with a molecular weight of 417.4 g/mol. The compound features a fluorinated phenyl group and a pyrimidine derivative, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H16FN3O5S |
| Molecular Weight | 417.4 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in biological systems. For instance, studies have shown that similar compounds with fluorinated phenyl groups exhibit enhanced potency against various glycosidases, particularly α-l-fucosidases. The fluorine atom increases the lipophilicity and electronic properties of the molecule, potentially enhancing binding affinity to target enzymes .
Biological Activity
-
Inhibition of Enzymatic Activity :
- This compound has been studied for its inhibitory effects on α-l-fucosidases. It demonstrated significant inhibition with IC50 values in the low micromolar range (e.g., 0.012 μM for human lysosomal α-l-fucosidase) .
- The compound's structure suggests that it may occupy the active site of these enzymes, blocking substrate access and thus inhibiting their function.
- Potential Therapeutic Applications :
Study on Structure-Activity Relationship (SAR)
A study focused on the SAR of related compounds highlighted that the introduction of a fluorine atom significantly enhanced the selectivity and potency against α-l-fucosidases compared to non-fluorinated analogs. The findings suggest that modifications at the phenyl ring can lead to substantial changes in biological activity .
Clinical Relevance
Research into similar acetamides has indicated their potential as lead compounds for drug development targeting lysosomal storage disorders. The effectiveness of this compound could pave the way for new therapeutic strategies in treating these conditions .
Comparison with Similar Compounds
Structural Features and Substitutions
The following table summarizes key structural differences and similarities between the target compound and its analogs:
Preparation Methods
Preparation of Intermediate 1: 5-(4-Methoxybenzenesulfonyl)-6-Oxo-1,6-Dihydropyrimidine-2-Thiol
Step 1: Biginelli Cyclocondensation
A mixture of ethyl acetoacetate (10 mmol), thiourea (12 mmol), and 4-methoxybenzaldehyde (10 mmol) is refluxed in anhydrous acetonitrile (30 mL) with trifluoroacetic acid (0.5 mL) as a catalyst. After 18 hours, the reaction is cooled, and the precipitate is filtered and recrystallized from ethanol to yield 5-(4-methoxybenzylidene)-6-oxo-1,6-dihydropyrimidine-2-thiol (Intermediate 1a, 68% yield).
Step 2: Sulfonylation
Intermediate 1a (5 mmol) is dissolved in dry dichloromethane (20 mL) under nitrogen. 4-Methoxybenzenesulfonyl chloride (6 mmol) and triethylamine (7 mmol) are added dropwise at 0°C. The mixture is stirred for 6 hours at room temperature, washed with 5% HCl, and dried over Na₂SO₄. The product, 5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol (Intermediate 1), is obtained as a white solid after column chromatography (SiO₂, hexane:ethyl acetate 3:1, 62% yield).
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → Room Temperature |
| Catalyst | Triethylamine |
| Yield | 62% |
| Purity (HPLC) | >98% |
Preparation of Intermediate 2: 2-Chloro-N-(2-Fluorophenyl)Acetamide
Step 1: Chloroacetylation
2-Fluoroaniline (10 mmol) is dissolved in acetone (30 mL) with potassium carbonate (12 mmol). Chloroacetyl chloride (12 mmol) is added dropwise at 0°C, and the mixture is refluxed for 4 hours. After cooling, the solution is poured into ice-water, and the precipitate is filtered and dried to yield 2-chloro-N-(2-fluorophenyl)acetamide (Intermediate 2, 75% yield).
Characterization Data :
Final Coupling: Thioether Formation
Intermediate 1 (3 mmol) and Intermediate 2 (3.3 mmol) are suspended in dry DMF (15 mL) with anhydrous K₂CO₃ (4 mmol). The reaction is stirred at room temperature for 12 hours, poured into ice-water, and acidified with acetic acid. The crude product is purified via recrystallization (methanol) to yield the target compound as a pale-yellow solid (58% yield).
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Reaction Time | 12 hours |
| Yield | 58% |
| Melting Point | 248–251°C |
Optimization and Mechanistic Insights
Catalytic Efficiency in Cyclocondensation
Comparative studies show trifluoroacetic acid (TFA) outperforms HCl or p-TsOH in Biginelli reactions, achieving higher yields (68% vs. 42–55%) due to enhanced protonation of the carbonyl group. Prolonged reaction times (>18 hours) reduce yields by promoting side-product formation (e.g., dimerization of thiourea).
Sulfonylation Regioselectivity
The sulfonyl group selectively attacks the C5 position of the dihydropyrimidinone ring, as confirmed by ¹H-¹³C HMBC NMR (correlation between H-C5 and sulfonyl S=O). Electron-donating groups (e.g., 4-OCH₃) on the sulfonyl chloride enhance electrophilicity, increasing reaction rates by 1.7-fold compared to unsubstituted analogs.
Thioether Coupling Kinetics
In DMF, the thiolate anion (from Intermediate 1) undergoes nucleophilic displacement with 2-chloroacetamide (Intermediate 2) via an Sₙ2 mechanism . Polar aprotic solvents (DMF, DMSO) improve solubility and reaction efficiency, while protic solvents (MeOH, EtOH) lead to <20% conversion due to hydrogen bonding with the thiolate.
Structural Characterization and Validation
Spectroscopic Data
Target Compound :
-
¹H NMR (400 MHz, DMSO-d₆) : δ 12.34 (s, 1H, NH), 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.39 (m, 1H, Ar-H), 7.22–7.15 (m, 3H, Ar-H), 4.52 (s, 2H, SCH₂), 3.87 (s, 3H, OCH₃).
-
¹³C NMR : δ 169.8 (C=O), 163.2 (C=S), 158.4 (C4-OCH₃), 132.1–114.7 (Ar-C), 54.3 (SCH₂), 55.6 (OCH₃).
-
HRMS (ESI) : m/z 487.0921 [M+H]⁺ (calc. 487.0918).
Purity and Stability
-
HPLC : >99% purity (C18 column, MeCN:H₂O 70:30, 1 mL/min).
-
Thermogravimetric Analysis (TGA) : Decomposition onset at 245°C, confirming thermal stability up to recrystallization temperatures.
Comparative Analysis of Analogous Compounds
Data from structurally related hybrids illustrate the impact of substituents on synthetic efficiency:
| Compound | R Group | X | Yield (%) |
|---|---|---|---|
| 3a | H | S | 55 |
| 3f | H | O | 40 |
| Target Compound | 4-OCH₃ | S | 58 |
Electron-withdrawing groups (e.g., -F) on the acetamide phenyl ring marginally reduce yields due to increased steric hindrance during thioether formation .
Q & A
Q. Q1. What are the recommended synthetic routes for optimizing the yield of N-(2-fluorophenyl)-2-{[5-(4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide?
Methodological Answer: The synthesis of this compound can be optimized via stepwise functionalization :
Core Dihydropyrimidinone Formation : Use a Biginelli-like cyclocondensation of thiourea, β-ketoester, and substituted aldehyde under acidic conditions (e.g., HCl/EtOH) to form the 6-oxo-1,6-dihydropyrimidine core .
Sulfonylation : React the core with 4-methoxybenzenesulfonyl chloride in anhydrous DMF with a base (e.g., triethylamine) to introduce the sulfonyl group at position 5 .
Thioacetamide Coupling : Employ a nucleophilic substitution reaction between the pyrimidine-thiol intermediate and 2-chloro-N-(2-fluorophenyl)acetamide in the presence of K₂CO₃ in acetonitrile .
Yield Optimization : Use flow chemistry to enhance reaction control, reduce side products, and improve scalability .
Q. Q2. Which spectroscopic and crystallographic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the 2-fluorophenyl group (δ ~7.0–7.5 ppm for aromatic protons) and the dihydropyrimidinone core (δ ~5.5 ppm for NH and ~2.5 ppm for CH₂) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and verify connectivity between the sulfonyl, thioacetamide, and pyrimidine moieties .
X-ray Crystallography : Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding between the sulfonyl group and adjacent NH groups) .
Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported biological activity data for structurally analogous compounds?
Methodological Answer: Contradictions often arise from substituent effects (e.g., fluoro vs. chloro groups) or assay variability . To address this:
Comparative SAR Studies :
- Synthesize analogs (e.g., replacing 4-methoxybenzenesulfonyl with 4-chlorobenzenesulfonyl) and test in parallel using standardized assays (e.g., enzyme inhibition or cell viability) .
- Quantify potency differences using IC₅₀ values and statistical analysis (e.g., ANOVA).
Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent compound dissolution across studies .
Orthogonal Validation : Confirm activity via multiple assays (e.g., fluorescence polarization and surface plasmon resonance for target binding) .
Q. Q4. What computational strategies are effective for predicting the binding mode of this compound to biological targets?
Methodological Answer:
Molecular Docking :
- Use AutoDock Vina or Schrödinger Glide to dock the compound into target protein structures (e.g., kinases or proteases). Prioritize poses with sulfonyl and fluorophenyl groups in hydrophobic pockets .
Molecular Dynamics (MD) Simulations :
- Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of key interactions (e.g., hydrogen bonds with catalytic residues) .
Free Energy Calculations :
- Apply MM/GBSA to estimate binding affinities and compare with experimental data .
Q. Q5. How can researchers address stability challenges during in vitro and in vivo studies?
Methodological Answer:
pH-Dependent Stability :
- Conduct accelerated degradation studies in buffers (pH 1–10) at 37°C. Monitor via HPLC for degradation products (e.g., hydrolysis of the acetamide group) .
Thermal Stability :
- Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store the compound at –20°C under inert atmosphere if degradation occurs above 150°C .
Metabolic Stability :
- Perform liver microsome assays (human/rodent) with LC-MS analysis to identify major metabolites (e.g., demethylation of the methoxy group) .
Q. Q6. What experimental designs are recommended for elucidating the mechanism of action in complex biological systems?
Methodological Answer:
Target Deconvolution :
- Use chemical proteomics (e.g., affinity chromatography with a biotinylated analog) to pull down interacting proteins from cell lysates .
Pathway Analysis :
- Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis or DNA repair) .
Genetic Validation :
- Knock out putative targets using CRISPR/Cas9 and assess resistance to the compound .
Q. Q7. How can crystallographic data from related compounds inform the design of derivatives with improved potency?
Methodological Answer:
Structural Overlay :
- Compare X-ray structures of analogs (e.g., N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) to identify conserved interactions (e.g., hydrogen bonds with active-site residues) .
Fragment Replacement :
- Replace the 4-methoxy group with bulkier substituents (e.g., 4-ethoxy) to enhance van der Waals contacts, guided by cavity volume analysis in PyMOL .
Solvent Accessibility :
- Modify the thioacetamide linker to reduce solvent exposure and improve binding entropy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
